ethyl (2Z)-3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]piperazin-1-yl}-2-cyanoprop-2-enoate
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Overview
Description
Ethyl (2Z)-3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]piperazin-1-yl}-2-cyanoprop-2-enoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a pyridazinone moiety, and a cyano group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]piperazin-1-yl}-2-cyanoprop-2-enoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the piperazine ring: This step involves the nucleophilic substitution of a halogenated pyridazinone with piperazine.
Formation of the cyano group: This can be done through the reaction of the intermediate with a cyanating agent such as sodium cyanide or potassium cyanide.
Esterification: The final step involves the esterification of the intermediate with ethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]piperazin-1-yl}-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl (2Z)-3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]piperazin-1-yl}-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]piperazin-1-yl}-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2Z)-3-{4-[5-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]piperazin-1-yl}-2-cyanoprop-2-enoate can be compared with similar compounds such as:
Ethyl (2Z)-3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate: Similar structure but with a fluorine atom instead of a piperazine ring.
2-chloro-3-{2-(piperazinyl)ethyl}-amino-1,4-naphthoquinone: Contains a naphthoquinone moiety instead of a pyridazinone ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (Z)-3-[4-[5-chloro-1-(3-chlorophenyl)-6-oxopyridazin-4-yl]piperazin-1-yl]-2-cyanoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5O3/c1-2-30-20(29)14(11-23)13-25-6-8-26(9-7-25)17-12-24-27(19(28)18(17)22)16-5-3-4-15(21)10-16/h3-5,10,12-13H,2,6-9H2,1H3/b14-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXACBYSKAFXEV-YPKPFQOOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC(=CC=C3)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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